Vc-MMAD -

Vc-MMAD

Catalog Number: EVT-253267
CAS Number:
Molecular Formula: C70H104N12O14S
Molecular Weight: 1369.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vc-MMDA is a derivative of MMAD, a tubulin inhibitor and used to produce site-specific antibody drug conjugates.
Vc-MMAD consists the ADCs linker(Val-Cit) and potent tubulin inhibitor (MMAD), Vc-MMAD is an antibody drug conjugate. IC50 Value: N/ATarget: tubulin; ADCsMonomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).

Monomethyl Auristatin E (MMAE)

Compound Description: Monomethyl auristatin E (MMAE) is a potent cytotoxic agent that inhibits cell division by blocking microtubule polymerization. [] It is often used as a payload in antibody-drug conjugates (ADCs) due to its high potency and inability to induce drug resistance. []

Relevance: MMAE is a key component of Vc-MMAE, covalently linked to the anti-CD79b antibody through a valine-citrulline (vc) linker. [] The vc linker is specifically designed to be cleaved by lysosomal proteases, releasing MMAE into the targeted cancer cells and leading to cell death. []

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2) protein. [] It is used in the treatment of HER2-positive breast cancer.

Relevance: Researchers have used trastuzumab conjugated to MMAE via a valine-citrulline linker (Trastuzumab-vc-MMAE) as a tool compound to study the cellular disposition of antibody-drug conjugates. [] This research provides valuable insights into the mechanisms of action of ADCs like Vc-MMAE.

LR004

Compound Description: LR004 is a novel anti-epidermal growth factor receptor (EGFR) antibody. [] Compared to other anti-EGFR antibodies, it demonstrates improved safety and reduced hypersensitivity reactions. []

Relevance: LR004 has been investigated as a potential alternative antibody to carry the MMAE payload in ADCs. [] Researchers have synthesized and evaluated LR004-VC-MMAE, which, similar to Vc-MMAE, utilizes the VC linker to conjugate LR004 with MMAE. []

Overview

Vc-MMAD, also known as Valine-Citrulline Monomethyl Auristatin D, is a synthetic compound primarily utilized in the development of antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. Vc-MMAD consists of a linker derived from valine and citrulline, combined with Monomethyl Auristatin D, a potent inhibitor of tubulin that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in targeted cells .

Source and Classification

Vc-MMAD is classified as an ADC and is specifically designed for targeted cancer therapy. The compound's components include the linker (Val-Cit) and the cytotoxic agent (Monomethyl Auristatin D). It is synthesized through a series of chemical reactions that facilitate the attachment of the cytotoxic payload to the antibody via the linker . The compound is cataloged under CAS Number 1401963-17-4.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vc-MMAD involves several critical steps:

  1. Preparation of the Linker: The valine-citrulline linker is synthesized using peptide coupling reactions. Protecting groups are employed to ensure selective reactions at specific sites during synthesis.
  2. Attachment of the Payload: Monomethyl Auristatin D is conjugated to the valine-citrulline linker. This step often involves specific conditions to optimize yield and purity.
  3. Industrial Production: For large-scale production, automated peptide synthesizers are typically used. High-performance liquid chromatography (HPLC) is employed for purification, ensuring that the final product meets the required specifications for use in ADCs .
Molecular Structure Analysis

Structure and Data

Vc-MMAD has a complex molecular structure characterized by its molecular formula C70H104N12O14SC_{70}H_{104}N_{12}O_{14}S and a molecular weight of approximately 1369.712 g/mol. The compound exhibits a density of about 1.2 g/cm³ and a boiling point of around 1370.7 °C at 760 mmHg . The structural integrity is crucial for its function as an ADC, allowing it to effectively target cancer cells while minimizing off-target effects.

Chemical Reactions Analysis

Reactions and Technical Details

Vc-MMAD undergoes several types of chemical reactions, including:

  • Hydrolysis: The valine-citrulline linker can be hydrolyzed under acidic or basic conditions, resulting in the release of Monomethyl Auristatin D.
  • Reduction: Disulfide bonds within the linker may be reduced, facilitating the release of the cytotoxic payload.
  • Substitution: Amine groups in the linker can react with various electrophiles, leading to modified linkers with new substituents.

Common reagents used in these reactions include hydrochloric acid or sodium hydroxide for hydrolysis and reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine for reduction .

Mechanism of Action

Process and Data

The mechanism of action for Vc-MMAD involves several key processes:

  1. Targeting Mechanism: Vc-MMAD primarily targets Death Receptor 5 (DR5) on tumor cells.
  2. Internalization: Upon binding to DR5, Vc-MMAD is internalized through receptor-mediated endocytosis.
  3. Cytotoxic Action: Once released into the cytosol, Monomethyl Auristatin D inhibits tubulin polymerization, causing G2/M-phase cell cycle arrest and triggering apoptosis in cancer cells .

This targeted approach enhances therapeutic efficacy while reducing systemic toxicity associated with traditional chemotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 1369.712 g/mol
  • Density: 1.2 g/cm³
  • Boiling Point: Approximately 1370.7 °C
  • Flash Point: About 782.8 °C
  • LogP: 7.73
  • Vapor Pressure: 0.0 mmHg at 25°C

These properties indicate that Vc-MMAD is a stable compound with significant hydrophobic characteristics, which can influence its behavior in biological systems .

Applications

Scientific Uses

Vc-MMAD is primarily used in research related to cancer therapeutics as part of ADC formulations. Its ability to selectively target tumor cells while delivering potent cytotoxic agents makes it a valuable tool in developing more effective cancer treatments. Ongoing research explores its potential applications in various cancer types, aiming to improve patient outcomes by enhancing drug delivery specificity and efficacy .

Properties

Product Name

Vc-MMAD

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C70H104N12O14S

Molecular Weight

1369.7 g/mol

InChI

InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1

InChI Key

GRBICHHPFYWKKI-BDVWXETGSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Synonyms

(Z)-N-((S,Z)-1-(((S)-1-((4-((5S,8S,11S,12R,Z)-11-((S)-sec-butyl)-6-hydroxy-12-(2-((S)-2-((1R,2R,Z)-3-hydroxy-1-methoxy-2-methyl-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)imino)propyl)pyrrolidin-1-yl)-2-oxoethyl)-5,8-diisopropyl-4,10-dimethyl-3,9-dioxo-2

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.